molecular formula C11H13NO4 B2736617 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid CAS No. 1181282-17-6

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2736617
CAS No.: 1181282-17-6
M. Wt: 223.228
InChI Key: SKBRIWPGEGSGJR-UHFFFAOYSA-N
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Description

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core substituted at position 3 with a carboxylic acid group and at position 1 with a 5-formylfuran-2-yl moiety. Notably, its structural hybrid of piperidine (a common scaffold in bioactive molecules) and furan (a versatile heterocycle) suggests applications in drug discovery or catalysis.

As per CymitQuimica’s catalog (2025), it is listed as "discontinued" in both 250 mg and 500 mg quantities, indicating challenges in procurement . No direct synthesis protocols or biological data for this specific compound are available in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name

1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRIWPGEGSGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid has the molecular formula C₁₁H₁₃N₁O₄. It features a furan ring with a formyl group at the 5-position and a piperidine ring with a carboxylic acid group at the 3-position. This unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

  • The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

2. Biological Activity

  • Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The presence of the carboxylic acid group is crucial for its biological activity, as demonstrated in studies focusing on its interaction with bacterial enzymes and cancer cell lines.

3. Medicinal Chemistry

  • This compound is being investigated for therapeutic applications, particularly in drug development targeting resistant bacterial strains and cancer cells. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.

4. Industrial Applications

  • In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced functionalities.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant properties of piperidine derivatives, including those similar to this compound. Various structural modifications were tested using DPPH and reducing power assays. Results indicated that certain derivatives exhibited antioxidant activities up to 1.5 times greater than ascorbic acid, highlighting the potential of these compounds in health-related applications.

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial activity revealed that derivatives of this compound displayed significant efficacy against resistant strains of Mycobacterium tuberculosis. Modifications on the piperidine ring enhanced antimicrobial potency, suggesting pathways for developing new antituberculosis agents.

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Results
Antioxidant ActivityDPPH AssayUp to 1.5 times higher than ascorbic acid
Antimicrobial ActivityM. tuberculosisEnhanced potency with specific substitutions
Anticancer ActivityVarious cancer cell linesSignificant inhibition observed

Mechanism of Action

The mechanism of action of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 5-formylfuran group in the target compound introduces both electron-rich aromaticity (furan) and a reactive aldehyde, contrasting with pyrazine (electron-deficient) or sulfonyl (strongly electron-withdrawing) substituents in analogs .
  • Steric and Stereochemical Factors : The BOC-protected analog (CAS 652971-20-5) highlights how bulky groups (e.g., tert-butoxycarbonyl) and stereochemistry (3S,4R) influence solubility and synthetic utility .

Physicochemical Properties

  • Melting Points : The pyrazine derivative (CAS 930111-02-7) exhibits a high melting point (185–186.5°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid and pyrazine’s planarity . The target compound’s formyl group may lower its melting point by introducing conformational flexibility.
  • Solubility : Sulfonyl and pyrazole groups (CAS 1006492-55-2) increase hydrophilicity compared to the formylfuran analog, which is more lipophilic .

Biological Activity

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring followed by functionalization at the 5-position with a furan derivative. The detailed synthetic pathways can vary, but generally include:

  • Formation of the piperidine core : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the furan moiety : This can be accomplished through electrophilic substitution or condensation reactions.
  • Carboxylic acid derivatization : The carboxylic acid group is introduced via oxidation or direct carboxylation methods.

Antioxidant Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antioxidant properties. For example, the antioxidant activity of related compounds was evaluated using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. The results showed that certain structural modifications could enhance antioxidant capacity significantly compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)Remarks
188.6High activity
287.7Comparable to ascorbic acid
378.6Moderate activity

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both standard and resistant strains .

MicroorganismMIC (µg/mL)Activity Level
M. tuberculosis2 - 4Significant
S. epidermidis15.6Moderate
M. luteus62.5Moderate

Cytotoxicity

Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT) revealed that some derivatives exhibited selective toxicity towards cancer cells while being non-toxic to healthy cells, indicated by high Selectivity Index (SI) values .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant properties of several piperidine derivatives, including those similar to this compound, using both DPPH and reducing power assays. Results showed that structural modifications significantly influenced antioxidant activity, with some compounds exhibiting up to 1.5 times higher activity than ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives were tested against resistant strains of M. tuberculosis. The findings highlighted that specific substitutions on the piperidine ring enhanced antimicrobial potency significantly, suggesting a promising avenue for developing new antituberculosis agents .

Q & A

Q. What are the common synthetic routes for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid, and what key reaction conditions should be considered?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Piperidine Ring Formation : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) for deprotonation and alkylation .
  • Furan Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 5-formylfuran moiety. Tert-butyl XPhos and cesium carbonate in inert atmospheres (40–100°C) are effective for similar heterocyclic couplings .
  • Carboxylic Acid Protection : Temporary protection (e.g., tert-butoxycarbonyl, Boc) during synthesis to prevent side reactions, followed by deprotection using hydrochloric acid .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the formyl group. Avoid exposure to moisture, as hydrolysis can degrade the furan ring .
  • Handling : Use anhydrous solvents (e.g., THF, acetonitrile) and conduct reactions under nitrogen/argon. Monitor pH to avoid acid/base-induced decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR to confirm piperidine ring conformation, furan substitution, and formyl/carboxylic acid groups. 2D techniques (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ for protonated ions) .
  • IR Spectroscopy : Identify carbonyl stretches (formyl: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos) for coupling efficiency. Optimize ligand-to-metal ratios to reduce side products .
  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance furan-piperidine coupling kinetics .
  • Temperature Control : Gradual warming (-78°C to room temperature) during LDA-mediated steps improves regioselectivity .

Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer:

  • Dynamic Effects : Check for tautomerism (e.g., formyl group keto-enol equilibria) using variable-temperature NMR .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
  • Isotopic Labeling : Use 13C-labeled intermediates to track carbon connectivity in complex spectra .

Q. What computational approaches predict the reactivity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein dynamics .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .

Safety and Handling

Q. What precautions are necessary when handling the formyl and carboxylic acid functional groups in this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Respiratory protection (N95 masks) is required if airborne particles are generated .
  • Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., formic acid) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Ecological and Toxicological Considerations

Q. How should researchers assess the environmental impact of this compound?

Methodological Answer:

  • PBT/vPvB Screening : Use OECD QSAR Toolbox to estimate persistence, bioaccumulation, and toxicity due to limited experimental data .
  • Aquatic Toxicity Tests : Conduct Daphnia magna acute toxicity assays (48-h EC₅₀) to evaluate effects on aquatic life .

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